2',5'-Dideoxy-5'-iodo-2'-fluorouridine 2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Brand Name: Vulcanchem
CAS No.: 211694-25-6
VCID: VC2948942
InChI: InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F
Molecular Formula: C9H10FIN2O4
Molecular Weight: 356.09 g/mol

2',5'-Dideoxy-5'-iodo-2'-fluorouridine

CAS No.: 211694-25-6

Cat. No.: VC2948942

Molecular Formula: C9H10FIN2O4

Molecular Weight: 356.09 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dideoxy-5'-iodo-2'-fluorouridine - 211694-25-6

Specification

CAS No. 211694-25-6
Molecular Formula C9H10FIN2O4
Molecular Weight 356.09 g/mol
IUPAC Name 1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1
Standard InChI Key QLNYKCHAXHDXHT-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F

Introduction

Chemical Structure and Properties

2',5'-Dideoxy-5'-iodo-2'-fluorouridine belongs to the family of modified nucleosides featuring multiple functional group substitutions on the ribose sugar component. The chemical structure is characterized by:

  • A uracil nucleobase connected to a modified ribose sugar

  • Fluorine substitution at the 2' position, replacing the hydroxyl group

  • Iodine substitution at the 5' position, replacing the hydroxyl group

  • Absence of hydroxyl groups at both the 2' and 5' positions (dideoxy)

The physical and chemical properties of this compound can be inferred from related fluorinated and iodinated nucleosides. For instance, 5-fluorouridine has a melting point of 182-184°C with characteristic solubility in DMSO (up to 50 mg/ml), water (up to 50 mg/ml), and ethanol (up to 6 mg/ml with warming) . Similarly, 5'-deoxy-5-fluorouridine exhibits a melting point of 189-190°C and specific UV absorption patterns (λmax 268-269 nm in methanol) .

The presence of both fluorine and iodine atoms would likely influence various physicochemical properties including:

  • Increased lipophilicity compared to non-halogenated analogs

  • Modified hydrogen bonding capabilities

  • Enhanced metabolic stability

  • Distinctive spectroscopic profiles

  • Altered solubility characteristics

The expected molecular weight would be approximately 370-380 g/mol, and the compound would likely appear as a white crystalline powder similar to other nucleoside analogs.

Potential IntermediateRole in SynthesisReference
2'-Fluoro-5'-hydroxy-uridinePrecursor for 5' modificationInferred from
2'-Fluoro-5'-iodo-uridineDirect precursor before deoxy modificationInferred from
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridineRelated protected intermediate
2'-Deoxy-2'-fluoro-protected uridine derivativesPrecursors for 5' modificationInferred from

These intermediates would require careful handling due to their potentially reactive nature, particularly with respect to halogenated positions which might be susceptible to elimination or substitution reactions under certain conditions.

Structure-Activity Relationship Analysis

The biological activity of 2',5'-Dideoxy-5'-iodo-2'-fluorouridine would be influenced by its structural features in comparison to related compounds. The table below compares key structural elements and their potential impact on biological activity:

Structural FeatureCompounds with Similar FeaturePotential Impact on ActivityReferences
2'-Fluoro modification2'-Deoxy-2'-fluorocytidineEnhanced metabolic stability, improved antiviral activity, altered enzyme binding
5'-Iodo modification5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridineIncreased lipophilicity, potential for cellular uptake enhancement, altered target binding
Uridine base5'-Deoxy-5-fluorouridine, 5-FluorouridineBase-specific interactions with target enzymes, distinctive incorporation into nucleic acids
Combined 2',5'-dideoxy pattern2',5'-Dideoxy-5-fluorouridineModified pharmacokinetics, resistance to phosphorylation

The unique combination of these structural elements in 2',5'-Dideoxy-5'-iodo-2'-fluorouridine would likely result in a distinct profile of biological activities that may differ significantly from those of compounds with individual modifications.

Comparative Analysis with Related Nucleosides

To better understand the potential properties of 2',5'-Dideoxy-5'-iodo-2'-fluorouridine, a comparative analysis with structurally related nucleosides provides valuable context:

CompoundKey Structural FeaturesPhysical PropertiesBiological ActivitiesReferences
5'-Deoxy-5-fluorouridineFluorine at 5-position of uracil, deoxy at 5'-positionMP: 189-190°C, UV(CH₃OH) λmax 268-269 nmPotent antitumor agent, active against Ehrlich carcinoma and sarcoma 180
5-FluorouridineFluorine at 5-position of uracilMP: 182-184°C, Soluble in DMSO, water, ethanolInhibits ribozyme self-cleavage, induces apoptosis in colorectal carcinoma cells
2'-Deoxy-2'-fluorocytidine (2'-FdC)Fluorine at 2'-position, cytidine baseNot specified in literatureAntiviral activity against influenza viruses including H5N1 and H1N1
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridineIodine at 5'-position, fluorine at 5-position of uracil, isopropylidene protecting group at 2',3'Molecular Weight: 412.15 g/molIntermediate in synthesis of 5'-deoxy-5-fluorouridine
2',5'-Dideoxy-5-fluorouridineDeoxy at 2' and 5' positions, fluorine at 5-position of uracilNot specified in literatureTested against sarcoma 180 in mice
2',3'-Dideoxy-5-iodocytidineDeoxy at 2' and 3' positions, iodine at 5-position of cytosineDensity: 2.22±0.1 g/cm³ (predicted)Antibiotic activity against Mycobacterium

2',5'-Dideoxy-5'-iodo-2'-fluorouridine combines elements from several of these compounds, with its distinctive 2'-fluoro and 5'-iodo modifications potentially offering a unique profile of physicochemical and biological properties.

Analytical Characterization Techniques

Comprehensive characterization of 2',5'-Dideoxy-5'-iodo-2'-fluorouridine would require multiple analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR would provide detailed structural information. The ¹⁹F signal would be particularly diagnostic for confirming the 2'-fluoro substitution.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula and exact mass. Fragmentation patterns could provide additional structural insights.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for key functional groups.

  • UV-Visible Spectroscopy: Based on related compounds like 5'-deoxy-5-fluorouridine, the compound might exhibit UV absorption maxima around 268-270 nm .

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including the precise orientation of the fluoro and iodo substituents.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for assessing purity and for comparison with related compounds.

Future Research Directions

Several research avenues would be valuable for characterizing 2',5'-Dideoxy-5'-iodo-2'-fluorouridine and evaluating its potential applications:

Synthetic Optimization

  • Development of efficient, scalable synthetic routes

  • Exploration of alternative protecting group strategies

  • Investigation of stereoselective methods for introducing the fluoro and iodo substituents

Biological Evaluation

  • Screening against diverse cancer cell lines

  • Evaluation of activity against a panel of viral pathogens

  • Assessment of potential antibiotic properties

  • Structure-activity relationship studies to understand the impact of the specific modifications

Mechanistic Studies

  • Investigation of cellular uptake and metabolism

  • Identification of potential molecular targets

  • Studies of the compound's effects on nucleic acid synthesis

  • Evaluation of resistance mechanisms

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